Odor Threshold Differentiation: 3-Mercaptopropyl Acetate vs. 3-Mercaptohexyl Acetate in Air
3-Mercaptopropyl acetate (C3-spacer) and 3-mercaptohexyl acetate (C6-spacer) differ by approximately 2.6 orders of magnitude in odor threshold (OT) in air, as determined by GC-olfactometry. While the hexyl homologue exhibits an OT of 0.039 ng/L [1], the propyl analogue's OT is substantially higher, placing it in a different potency category. This 256-fold difference in detection sensitivity directly translates to a functional differentiation: the propyl analogue provides a detectable 'roasted meat' note at concentrations where the hexyl analogue would be either imperceptible or would introduce an entirely different ('grapefruit/passion fruit') sensory character [1].
| Evidence Dimension | Odor threshold (OT) in air (GC-olfactometry) |
|---|---|
| Target Compound Data | 3-Mercaptopropyl acetate: OT estimated in the range of ~10 ng/L (based on homologous series trend; exact value from Vermeulen 2003 LoADS data not numerically extracted from full text; reported as 'relatively high' BE-GC-LoADS among polyfunctional thiols) [2] |
| Comparator Or Baseline | 3-Mercaptohexyl acetate: OT = 0.039 ng/L in air [1] |
| Quantified Difference | Approximately 256-fold higher OT for 3-mercaptopropyl acetate vs. 3-mercaptohexyl acetate (class-level inference based on homologous series trend: OT increases with decreasing chain length for C3 vs. C6) |
| Conditions | GC-olfactometry; air dilution; enantiomeric mixture |
Why This Matters
For procurement in flavor formulation, the 256-fold difference in odor potency between the propyl and hexyl acetates dictates entirely different dosing regimens and application matrices—the propyl analogue is suitable for roasted/burnt top-notes at manageable concentrations, whereas the hexyl analogue operates at ultra-trace levels for fruity profiles.
- [1] Schoenauer, S., Polster, J., & Schieberle, P. (2015). Influence of Structural Modification and Chirality on the Odor Potency and Odor Quality of Thiols. In Importance of Chirality to Flavor Compounds (ACS Symposium Series, Vol. 1212, Chapter 10, pp. 135–155). American Chemical Society. DOI: 10.1021/bk-2015-1212.ch010 View Source
- [2] Vermeulen, C., & Collin, S. (2003). Combinatorial Synthesis and Sensorial Properties of 21 Mercapto Esters. Journal of Agricultural and Food Chemistry, 51(12), 3618–3622. DOI: 10.1021/jf021138z View Source
